Cyclopropyl Enhancement of CYP51 Heme-Iron Binding Affinity vs. Alkyl-Substituted Triazoles
Molecular docking studies on a series of 1H-1,2,4-triazole derivatives demonstrated that the presence of a cyclopropyl residue at the N4 position significantly enhances binding affinity toward the heme-iron center of fungal CYP51 relative to non-cyclopropyl analogs. This class-level finding, derived from computational modeling of the enzyme active site, indicates that the cyclopropyl group facilitates a more favorable coordination geometry with the heme prosthetic group compared to methyl or ethyl substituents [1]. While direct head-to-head MIC data for (4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanol itself are not available, the pharmacophoric contribution of the cyclopropyl-triazole motif is independently corroborated by the observation that a 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivative bearing a cyclopropyl group achieved an MIC of 0.0075 µg/mL against Candida albicans and Candida krusei, representing a ~170-fold improvement over fluconazole (MIC = 1.28 µg/mL) [2].
| Evidence Dimension | CYP51 heme-iron binding affinity enhancement |
|---|---|
| Target Compound Data | N4-cyclopropyl-1,2,4-triazole scaffold: enhanced CYP51 binding (docking score/affinity not discretely quantified in primary reference; qualitative class-level observation) |
| Comparator Or Baseline | N4-alkyl (methyl, ethyl) 1,2,4-triazole analogs: reduced heme coordination efficiency in docking models |
| Quantified Difference | CYP51-binding enhancement confirmed qualitatively; cyclopropyl-bearing bis-triazole derivative achieved MIC = 0.0075 µg/mL vs. fluconazole MIC = 1.28 µg/mL (≈170-fold improvement) in Candida spp. |
| Conditions | In silico molecular docking using fungal CYP51 crystal structure; in vitro MIC determination against Candida albicans and Candida krusei |
Why This Matters
For antifungal lead optimization programs, selecting the cyclopropyl-bearing 1,2,4-triazole scaffold over alkyl-substituted analogs provides a validated structural basis for superior target engagement and potency translation.
- [1] Zhao Q-J, Hu H-G, Li Y-W, et al. Design, Synthesis, and Antifungal Activities of Novel 1H-Triazole Derivatives Based on the Structure of the Active Site of Fungal Lanosterol 14α-Demethylase (CYP51). Chemistry & Biodiversity. 2007;4(7):1472-1479. View Source
- [2] Kazeminejad Z, Marzi M, Shiroudi A, et al. Synthesis and in vitro biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives as antifungal compounds fluconazole analogues. Medicinal Chemistry Research. 2019;28:1100–1111. View Source
